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Compound of Interest

Compound Name: 1-Benzyl-5-nitro-1H-indazole

Cat. No.: B1321935

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics
of 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry
and drug discovery. This document compiles available data on its properties, detailed
experimental protocols for its synthesis and characterization, and a logical workflow for its
preparation.

Core Physicochemical Data

1-Benzyl-5-nitro-1H-indazole is a derivative of 5-nitroindazole, a scaffold known to be present
in compounds with a range of biological activities, including antiprotozoal and antimicrobial
effects.[1][2] The addition of a benzyl group at the N-1 position can significantly influence its
physicochemical properties and biological interactions.

Table 1: General and Physicochemical Properties of 1-Benzyl-5-nitro-1H-indazole
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Property Value Source

Molecular Formula C14H11N302 [3]

Molecular Weight 253.26 g/mol [3]

CAS Number 23856-20-4 [31[4]

Appearance Predicted: Yellowish solid General knowledge
Data not available. For the

_ _ related isomer, 1-benzyl-6-

Melting Point ) ) ) [5]
nitro-1H-indazole, the melting
pointis 118 °C (391 K).[5]

Boiling Point Data not available
Data not available. Expected

N to be soluble in common

Solubility ] ) General knowledge
organic solvents like DMSO,
DMF, and chlorinated solvents.

pKa Data not available

Spectroscopic and Analytical Data

Detailed spectroscopic data for 1-Benzyl-5-nitro-1H-indazole is not widely published. The

following table provides predicted and comparative data based on the analysis of the parent

compound, 5-nitroindazole, and the closely related isomer, 1-benzyl-6-nitro-1H-indazole.

Table 2: Spectroscopic Data for 1-Benzyl-5-nitro-1H-indazole and Related Compounds
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Data for 1-Benzyl-5-nitro-1H-indazole
(Predicted/Comparative)

1H NMR (CDCls, 300 MHz)

Predicted shifts (5, ppm): ~8.8 (d, H-4), ~8.3
(dd, H-6), ~7.6 (d, H-7), ~7.3-7.4 (m, 5H,
benzyl), ~5.6 (s, 2H, CH2). This is based on the
known deshielding effect of the nitro group and
the typical shifts for the benzyl group protons.
For comparison, 1-benzyl-6-nitro-1H-indazole
shows: 8.8 (d, H-7), 8.35 (d, H-3), 8.01 (dd, H-
4), 7.9 (dd, H-5), 7.22-7.29 (m, 5H, benzyl), 5.83
(s, 2H, CH2).[5]

13C NMR (CDCls, 75 MHz)

Predicted shifts (8, ppm): ~140-145 (C-5), ~135
(C-benzyl ipso), ~129, ~128, ~127 (C-benzyl),
~120-130 (C-indazole), ~53 (CHz). For
comparison, 1-benzyl-6-nitro-1H-indazole
shows: 146.5, 138.5, 134.5, 129.9, 128.0, 127.9,
127.2,122.8, 115.5, 107.3 (aromatic carbons),
52.5 (CH2).[5]

Mass Spectrometry (MS)

Expected [M+H]* = 254.0924. The molecular ion
peak (M*) would be observed at m/z 253.

Infrared (IR) Spectroscopy

Expected characteristic peaks (cm~1): ~1520
and ~1340 for the asymmetric and symmetric
stretching of the nitro group (NOz), ~3100-3000
for aromatic C-H stretching, and ~1600 for C=C

stretching.

Experimental Protocols

The synthesis of 1-Benzyl-5-nitro-1H-indazole can be achieved in a two-step process: the

synthesis of the 5-nitroindazole precursor followed by N-benzylation.

Synthesis of 5-nitro-1H-indazole

This protocol is adapted from a known procedure for the synthesis of 5-nitroindazole.[6]
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Materials:

e 2-Amino-5-nitrotoluene
e Glacial acetic acid

e Sodium nitrite

» Deionized water

e Methanol

» Decolorizing charcoal
Procedure:

 In a suitable round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-
nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).

e Prepare a solution of sodium nitrite (0.36 mol) in deionized water (60 mL).
e Cool the solution of 2-amino-5-nitrotoluene to 15-20 °C in an ice bath.

o Add the sodium nitrite solution all at once to the cooled, stirring solution. Ensure the
temperature does not exceed 25 °C.

o Continue stirring for 15 minutes to complete the diazotization.

 Allow the solution to stand at room temperature for 3 days.

o Concentrate the reaction mixture under reduced pressure on a steam bath.

o Add 200 mL of water to the residue and transfer to a beaker, stirring to form a slurry.

« Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.

» For purification, recrystallize the crude material from boiling methanol with the addition of
decolorizing charcoal.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« Filter the hot solution and allow it to cool to obtain pale yellow needles of 5-nitroindazole. Dry
the crystals.

N-Benzylation of 5-nitro-1H-indazole

This is a general procedure for the N-alkylation of indazoles.[7]
Materials:

e 5-nitro-1H-indazole

e Sodium hydride (NaH, 60% dispersion in mineral oil)

e Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
e Benzyl bromide

e Saturated aqueous ammonium chloride (NH4Cl)

o Ethyl acetate (EtOAC)

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

o To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

e Cool the suspension to 0 °C in an ice bath.

e Add a solution of 5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the
stirred suspension.

» Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and
stir for an additional 30 minutes.

e Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the
progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated
agueous NHaCI.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSOa4 or NazSOa4, filter,
and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Benzyl-5-nitro-1H-indazole.

Characterization Protocol

Procedure:

Melting Point: Determine the melting point of the purified product using a standard melting
point apparatus.

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) and acquire *H and 3C NMR spectra.

Mass Spectrometry: Obtain a mass spectrum of the product to confirm its molecular weight.

IR Spectroscopy: Acquire an infrared spectrum of the product to identify characteristic
functional groups.

Visualized Workflows

The following diagrams illustrate the logical progression of the synthesis and characterization

of 1-Benzyl-5-nitro-1H-indazole.
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A diagram illustrating the two-stage synthesis of 1-Benzyl-5-nitro-1H-indazole.
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A workflow for the analytical characterization of 1-Benzyl-5-nitro-1H-indazole.

Biological Significance

While specific biological activities for 1-Benzyl-5-nitro-1H-indazole are not extensively
documented, the 5-nitroindazole scaffold is a key feature in various compounds with
demonstrated pharmacological effects. Derivatives of 5-nitroindazole have shown promise as
antiprotozoal agents, exhibiting activity against parasites such as Trypanosoma cruzi and
Leishmania species.[1][8] The introduction of different substituents on the indazole ring, such
as the benzyl group, is a common strategy in medicinal chemistry to modulate activity,
selectivity, and pharmacokinetic properties.[1] Further research is warranted to explore the full
biological potential of 1-Benzyl-5-nitro-1H-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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